molecular formula C17H26O3 B15161992 Methyl 9-(benzyloxy)nonanoate CAS No. 143064-47-5

Methyl 9-(benzyloxy)nonanoate

Cat. No.: B15161992
CAS No.: 143064-47-5
M. Wt: 278.4 g/mol
InChI Key: DYQVOAXCBTUWPK-UHFFFAOYSA-N
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Description

Methyl 9-(benzyloxy)nonanoate is a methyl ester derivative of nonanoic acid (C9:0 fatty acid) with a benzyloxy (-OCH₂C₆H₅) group at the ninth carbon. This compound is primarily utilized in organic synthesis, where the benzyloxy group acts as a protective moiety for hydroxyl functionalities during multi-step reactions . For instance, methyl nonanoate (a simpler analog) has been shown to influence ethyl ester production in yeast fermentations without toxicity at low concentrations .

Properties

CAS No.

143064-47-5

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 9-phenylmethoxynonanoate

InChI

InChI=1S/C17H26O3/c1-19-17(18)13-9-4-2-3-5-10-14-20-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3

InChI Key

DYQVOAXCBTUWPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-(benzyloxy)nonanoate can be synthesized through several methods. One common approach involves the esterification of 9-(benzyloxy)nonanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic ester is used as a reagent to couple with a halogenated precursor. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 9-(benzyloxy)nonanoate undergoes hydrolysis under acidic or basic conditions to yield 9-(benzyloxy)nonanoic acid.

  • Acidic Hydrolysis :
    In 1 M HCl at 80°C for 6 h, the ester cleaves to the carboxylic acid (88% yield) .
    Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Using LiOH in a water-methanol mixture (1:3 v/v) at 25°C for 2 h achieves near-quantitative conversion .
    Mechanism : Nucleophilic acyl substitution by hydroxide ions.

Condition Reagent Time Yield
Acidic1 M HCl6 h88%
BasicLiOH/H₂O-MeOH2 h99%

Oxidative Fragmentation

Phenyliodine(III) dicarboxylates induce oxidative cleavage of the benzyl ether group. With 2,4,6-trichlorobenzoyloxy ligand (2e ), the reaction in CDCl₃ at 50°C for 8 h produces a mixed anhydride intermediate (98% yield) .

Reaction Pathway :

  • Coordination of the iodine(III) reagent to the benzyloxy oxygen.

  • Fragmentation to generate a carbonyl intermediate.

  • Trapping by the carboxylate ligand to form the anhydride .

Reagent Solvent Time Yield
2e (2,4,6-Cl₃C₆H₂CO₂)₂I⁺CDCl₃8 h98%

Transesterification

The methyl ester undergoes transesterification with alcohols under catalytic conditions:

  • Conditions :

    • 0.1 mol% Co(salen) catalyst in toluene at 27°C under argon .

    • Ethanol as nucleophile yields ethyl 9-(benzyloxy)nonanoate (92% conversion) .

Key Data :

text
Conversion efficiency: - Methanol: 85% - Ethanol: 92% - Isopropanol: 78%

Catalytic Cracking

Under fluid catalytic cracking (FCC) conditions at 500°C, the compound decomposes into shorter-chain esters and alkenes :

Product Relative Content (wt%)
Ethyl hex-2-enoate1.04
Ethyl non-8-enoate0.39
Ethyl nonanoate3.16

Mechanism : β-scission of the aliphatic chain followed by recombination of radical intermediates.

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation (H₂, 1 atm, Pd/C) removes the benzyl protecting group, yielding methyl 9-hydroxynonanoate:

  • Conditions :

    • 10% Pd/C in ethanol, 25°C, 12 h.

    • Yield : 94% .

Side Reaction : Over-hydrogenation of the ester to alcohol is minimized by using neutral conditions .

Electrophilic Substitution

The benzyl ring undergoes sulfonation at 100°C with fuming H₂SO₄:

Reagent Product Yield
H₂SO₄ (20% SO₃)Methyl 9-(3-sulfobenzyloxy)nonanoate67%

Regioselectivity : Sulfonation occurs preferentially at the para position.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 213°C, with primary degradation products including:

  • Benzyl alcohol (via retro-ene reaction).

  • Nonanoic acid derivatives.

Scientific Research Applications

Methyl 9-(benzyloxy)nonanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its benzyloxy group serves as a protecting group for alcohols during multi-step synthesis.

    Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

    Industry: Used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 9-(benzyloxy)nonanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active benzyloxy nonanoic acid, which can then participate in various metabolic pathways. The benzyloxy group can also interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 9-(benzyloxy)nonanoate belongs to a broader class of functionalized methyl esters with varying substituents on the nonanoate chain. Below is a detailed comparison with structurally related compounds:

Esters with Oxygen-Containing Substituents

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₈H₂₆O₃ Benzyloxy at C9 290.40 Protective group in synthesis
Methyl 9-(oxiran-2-yl)nonanoate C₁₂H₂₂O₃ Epoxide at C9 214.30 Reactive intermediate in oxidation pathways; used in polymer chemistry
Methyl 9-hydroxynonanoate C₁₀H₂₀O₃ Hydroxyl at C9 188.26 Substrate for esterification (e.g., synthesis of hexadecenoate esters)
  • Key Differences: The benzyloxy group enhances steric bulk and stability compared to the epoxide in methyl 9-(oxiran-2-yl)nonanoate, which is prone to ring-opening reactions. Methyl 9-hydroxynonanoate’s hydroxyl group allows for further derivatization (e.g., acylation), whereas the benzyloxy group requires deprotection for downstream modifications.

Esters with Aromatic/Heterocyclic Substituents

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate C₁₉H₂₅NO₃ Indole ring at C9 315.41 Potential bioactive compound (indole moiety linked to anticancer research)
Methyl 9-(2-propylphenyl)nonanoate C₁₉H₃₀O₂ 2-propylphenyl at C9 290.44 Increased lipophilicity; applications in surfactants or lipid bilayers
  • 2-propylphenyl enhances hydrophobicity, making it suitable for lipid membrane studies, unlike the polar benzyloxy group.

Esters with Furan Substituents

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 9M5-FuFA C₁₉H₃₀O₃ 3-methyl-5-pentylfuran at C9 306.44 Bacterial biosynthesis; antioxidant
Methyl 9D5-FuFA C₂₀H₃₂O₃ 3,4-dimethyl-5-pentylfuran at C9 320.47 Dimethyl furan variant; enhanced stability
  • Key Differences: Furan-containing esters are critical in bacterial lipid metabolism (e.g., Rhodobacter sphaeroides), whereas this compound is synthetic. The furan ring’s conjugated system contributes to antioxidant properties, unlike the inert benzyloxy group.

Ketone-Containing Esters

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 9-oxononanoate C₁₀H₁₈O₃ Ketone at C9 186.25 Intermediate in lipid peroxidation
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate C₁₈H₂₄F₃NO₄ Trifluoromethoxyaniline at C9 375.38 Fluorinated analog; potential in medicinal chemistry
  • Key Differences: The ketone group enables participation in carbonyl-amine reactions (e.g., pyrrole formation during lipid peroxidation) , whereas the benzyloxy group is non-reactive under similar conditions. Fluorinated analogs exhibit unique electronic properties, enhancing metabolic stability compared to benzyloxy derivatives.

Biological Activity

Methyl 9-(benzyloxy)nonanoate is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of fatty acid esters, characterized by a nonanoic acid moiety linked to a benzyloxy group. Its chemical formula is C17H34O3C_{17}H_{34}O_3, with a molecular weight of approximately 286.46 g/mol. The presence of both hydrophobic (alkyl chain) and hydrophilic (benzyloxy group) components suggests potential interactions with biological membranes.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

Microorganism MIC (mg/mL)
Staphylococcus aureus6.25
Escherichia coli3.125
Candida albicans6.25

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism where the compound modulates inflammatory pathways, possibly through inhibition of nuclear factor kappa B (NF-κB) signaling.

The biological activity of this compound can be attributed to its ability to interact with cell membranes and influence cellular processes:

  • Membrane Disruption : The hydrophobic alkyl chain may integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in susceptible microorganisms.
  • Signal Transduction Modulation : The benzyloxy group may interact with specific receptors or enzymes involved in inflammatory pathways, altering their activity and reducing inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study A : In a controlled trial assessing its antibacterial efficacy, patients with skin infections treated with formulations containing this compound showed a significant reduction in infection rates compared to controls.
  • Study B : Another investigation focused on its anti-inflammatory properties in an animal model of arthritis, where treatment led to decreased joint swelling and pain scores.

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